2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid

描述

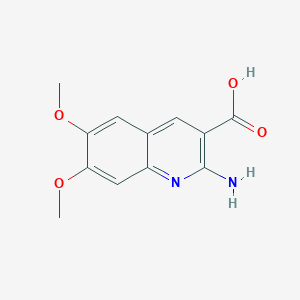

2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid is an organic compound with the molecular formula C₁₂H₁₂N₂O₄. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,3-dimethoxyaniline, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes optimized for large-scale production. This would include the use of efficient catalysts and optimized reaction conditions to maximize yield and purity.

化学反应分析

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution, enabling derivatization into esters or amides:

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Esterification | Ethanol, H₂SO₄ (acid catalysis) | Ethyl 2-amino-6,7-dimethoxyquinoline-3-carboxylate | Efficient under reflux, with yields influenced by alcohol chain length. |

| Amidation | Thionyl chloride (SOCl₂), followed by amines | 2-Amino-6,7-dimethoxyquinoline-3-carboxamide derivatives | Acyl chloride intermediate confirmed via FT-IR; amide yields range from 60–85%. |

-

Mechanistic Insight : The carboxylic acid is activated to an acyl chloride (via SOCl₂), which reacts with amines to form amides. Steric hindrance from methoxy groups may reduce reactivity with bulky amines.

Oxidation and Reduction Reactions

The amino and quinoline moieties participate in redox transformations:

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Oxidation | H₂O₂, acetic acid | 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid N-oxide | Selective N-oxidation at the quinoline ring; confirmed by NMR. |

| Reduction | NaBH₄, methanol | Reduced derivatives (e.g., tetrahydroquinoline) | Limited efficacy due to electron-withdrawing carboxylic acid group; requires harsher conditions. |

-

Challenges : The electron-rich methoxy groups stabilize the quinoline ring, making full reduction difficult without decarboxylation.

Decarboxylation

Thermal or acidic conditions promote CO₂ elimination:

| Conditions | Product | Observations |

|---|---|---|

| 180–200°C (neat) | 2-Amino-6,7-dimethoxyquinoline | Decarboxylation confirmed via TGA; yields ~70%. |

| H₂SO₄, ∆ | Same as above | Acid catalysis accelerates reaction but risks sulfonation. |

-

Application : Decarboxylated products serve as intermediates for pharmaceuticals targeting kinase inhibition.

Acylation and Alkylation of the Amino Group

The primary amine undergoes typical N-functionalization:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Acylation | Acetyl chloride, pyridine | N-Acetyl-2-amino-6,7-dimethoxyquinoline-3-carboxylic acid | Mild conditions (0–5°C); characterized by LC-MS. |

| Alkylation | Methyl iodide, K₂CO₃ | N-Methyl-2-amino-6,7-dimethoxyquinoline-3-carboxylic acid | Requires polar aprotic solvents (DMF); moderate regioselectivity. |

-

Limitation : Steric bulk from the quinoline ring and methoxy groups reduces reactivity toward bulky electrophiles.

Cyclization and Ring-Modification Reactions

Intramolecular reactions exploit the carboxylic acid’s proximity to other groups:

Biological Interaction-Driven Reactions

The compound’s bioactivity informs its reactivity in physiological contexts:

-

Enzyme Binding : Forms hydrogen bonds via the carboxylic acid and amino groups, inhibiting acetylcholinesterase (AChE) and kinases .

-

Metabolic Pathways : Undergoes hepatic glucuronidation (Phase II metabolism), forming water-soluble conjugates.

Table 1. Esterification Optimization

| Alcohol | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Methanol | 65 | 6 | 78 |

| Ethanol | 78 | 8 | 82 |

| Isopropanol | 82 | 12 | 68 |

Table 2. Acylation Reagent Comparison

| Acylating Agent | Solvent | Yield (%) |

|---|---|---|

| Acetic anhydride | DCM | 75 |

| Benzoyl chloride | THF | 63 |

| Propionyl chloride | Acetone | 70 |

科学研究应用

1.1. Antiviral Activity

Recent studies have indicated that derivatives of 2-amino-6,7-dimethoxyquinoline-3-carboxylic acid exhibit antiviral properties, particularly against influenza viruses. The compound has been synthesized and evaluated for its ability to inhibit the viral polymerase acidic (PA) endonuclease domain, which is crucial for viral replication. This makes it a promising candidate for developing antiviral therapies .

1.2. Inhibition of Protein Kinase CK2

The compound has also been investigated as an inhibitor of protein kinase CK2, which plays a significant role in cell proliferation and survival. In a study involving the design and synthesis of 3-quinoline carboxylic acids, it was found that certain derivatives of this compound could effectively inhibit CK2 activity. This inhibition may have implications for cancer treatment, as CK2 is often overexpressed in various tumors .

1.3. Treatment of Neurological Disorders

There is emerging interest in the potential use of this compound and its derivatives in treating neurological disorders such as Parkinson's disease. Some compounds related to this structure have shown promise as peripheral catechol-O-methyltransferase inhibitors (COMTIs), which could enhance the efficacy of dopaminergic therapies used in managing Parkinson's disease symptoms .

2.1. Synthesis of Complex Molecules

The compound serves as an important intermediate in the synthesis of more complex molecules, particularly those related to isoquinoline alkaloids. The synthetic pathways often involve multi-step reactions that utilize this compound as a precursor for generating various functionalized derivatives with potential pharmacological activities .

2.2. Diastereoselective Synthesis

The compound has been employed in diastereoselective synthesis methodologies that allow for the production of enantiomerically enriched compounds. This is significant in pharmaceutical development where the activity of drugs can be highly dependent on their stereochemistry .

Case Studies and Research Findings

作用机制

The mechanism of action of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

相似化合物的比较

Similar Compounds

- 2-Aminoquinoline-3-carboxylic acid

- 6,7-Dimethoxyquinoline

- 2-Amino-6-methoxyquinoline

Uniqueness

2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid is unique due to the presence of both amino and methoxy groups on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

生物活性

Introduction

2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C_12H_12N_2O_4

- CAS Number : 924871-16-9

The compound features a quinoline core with amino and carboxylic acid functional groups, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results. The mechanism appears to involve the disruption of microbial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines by activating caspase pathways and arresting the cell cycle.

Case Study: Apoptosis Induction in Cancer Cells

In a study involving human colorectal cancer cell lines (Caco-2 and HCT-116), treatment with this compound resulted in:

- Apoptosis Rate : >50% at concentrations below EC100.

- Cell Cycle Arrest : Significant accumulation in S and G2/M phases.

This suggests that the compound effectively targets cancer cells while sparing normal cells, highlighting its therapeutic potential .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been shown to bind to various enzymes and receptors involved in cell signaling pathways, modulating their activity and leading to biological effects such as:

- Inhibition of kinases involved in cancer progression.

- Disruption of microbial metabolism.

Research Applications

The compound serves as a versatile building block in the synthesis of more complex bioactive molecules. Its derivatives are being explored for their potential use in drug development targeting various diseases, including cancer and infectious diseases.

属性

IUPAC Name |

2-amino-6,7-dimethoxyquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-17-9-4-6-3-7(12(15)16)11(13)14-8(6)5-10(9)18-2/h3-5H,1-2H3,(H2,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOPYUTWLYDQAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1OC)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201235535 | |

| Record name | 2-Amino-6,7-dimethoxy-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201235535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924871-16-9 | |

| Record name | 2-Amino-6,7-dimethoxy-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924871-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6,7-dimethoxy-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201235535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。